3,5-Dichloro-2-[[2-(4-propan-2-ylphenoxy)acetyl]carbamothioylamino]benzoic acid
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Overview
Description
3,5-Dichloro-2-[[2-(4-propan-2-ylphenoxy)acetyl]carbamothioylamino]benzoic acid is a complex organic compound with the molecular formula C19H18Cl2N2O4S. This compound is characterized by the presence of dichlorobenzoic acid and phenoxyacetyl groups, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-2-[[2-(4-propan-2-ylphenoxy)acetyl]carbamothioylamino]benzoic acid typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the phenoxyacetyl intermediate: This step involves the reaction of 4-propan-2-ylphenol with chloroacetyl chloride in the presence of a base such as pyridine to form 4-propan-2-ylphenoxyacetyl chloride.
Coupling with dichlorobenzoic acid: The phenoxyacetyl chloride is then reacted with 3,5-dichlorobenzoic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-2-[[2-(4-propan-2-ylphenoxy)acetyl]carbamothioylamino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro groups, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of methoxy derivatives.
Scientific Research Applications
3,5-Dichloro-2-[[2-(4-propan-2-ylphenoxy)acetyl]carbamothioylamino]benzoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-2-[[2-(4-propan-2-ylphenoxy)acetyl]carbamothioylamino]benzoic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3,5-Dichloro-4-(4-hydroxy-3-isopropylphenoxy)phenylacetic acid: Similar in structure but with a hydroxy group instead of a carbamothioylamino group.
3,5-Dichlorobenzoic acid: Lacks the phenoxyacetyl and carbamothioylamino groups, making it less complex.
Uniqueness
3,5-Dichloro-2-[[2-(4-propan-2-ylphenoxy)acetyl]carbamothioylamino]benzoic acid is unique due to its combination of dichlorobenzoic acid and phenoxyacetyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C19H18Cl2N2O4S |
---|---|
Molecular Weight |
441.3 g/mol |
IUPAC Name |
3,5-dichloro-2-[[2-(4-propan-2-ylphenoxy)acetyl]carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C19H18Cl2N2O4S/c1-10(2)11-3-5-13(6-4-11)27-9-16(24)22-19(28)23-17-14(18(25)26)7-12(20)8-15(17)21/h3-8,10H,9H2,1-2H3,(H,25,26)(H2,22,23,24,28) |
InChI Key |
NVQSRXMEMJDVGI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NC(=S)NC2=C(C=C(C=C2Cl)Cl)C(=O)O |
Origin of Product |
United States |
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